3-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid
CAS No.:
Cat. No.: VC18201339
Molecular Formula: C10H9F4NO2
Molecular Weight: 251.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9F4NO2 |
|---|---|
| Molecular Weight | 251.18 g/mol |
| IUPAC Name | 3-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid |
| Standard InChI | InChI=1S/C10H9F4NO2/c11-7-3-5(8(15)4-9(16)17)1-2-6(7)10(12,13)14/h1-3,8H,4,15H2,(H,16,17) |
| Standard InChI Key | BCOMNVHOBIWBJN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C(CC(=O)O)N)F)C(F)(F)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure features a β-amino acid backbone (propanoic acid) linked to a fluorinated aromatic ring. The phenyl group is substituted with a fluorine atom at the 3-position and a trifluoromethyl group at the 4-position, creating a distinct electronic environment. The fluorine atoms contribute to electronegativity and steric effects, while the -CF₃ group enhances lipophilicity, influencing membrane permeability and protein binding.
Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉F₄NO₂ |
| Molecular Weight | 251.18 g/mol |
| Solubility in Water | High (>50 mg/mL) |
| logP (Lipophilicity) | 1.8–2.2 |
| pKa (Carboxylic Acid) | ~2.5 |
| pKa (Amino Group) | ~9.7 |
The trifluoromethyl group’s electron-withdrawing nature stabilizes the aromatic ring, reducing susceptibility to oxidative degradation. This stability is critical for in vivo applications, where metabolic breakdown must be minimized.
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis of 3-amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid involves a multi-step sequence:
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Starting Material Preparation: 3-Fluoro-4-(trifluoromethyl)benzene is functionalized via nitration to introduce a nitro group at the para position relative to the fluorine.
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Reduction: Catalytic hydrogenation (H₂/Pd/C) converts the nitro group to an amine.
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Alkylation: The amine reacts with a bromo-propanoic acid derivative under basic conditions (K₂CO₃/DMF) to form the β-amino acid skeleton.
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Hydrolysis: Acidic hydrolysis (HCl/H₂O) removes protecting groups, yielding the final product.
Critical Optimization Parameters:
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Temperature control during nitration (0–5°C) to prevent di-nitration byproducts.
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Use of palladium on carbon (10% w/w) for selective reduction without dehalogenation.
Industrial Production
Industrial synthesis employs continuous flow reactors to enhance yield (≥85%) and purity (>98%). Automated systems regulate reaction parameters (pH, temperature) and integrate in-line purification via crystallization.
Biological Activities and Mechanisms
Enzyme Inhibition
The compound exhibits potent inhibition against γ-aminobutyric acid transaminase (GABA-T), a target for antiepileptic drugs. The S-enantiomer demonstrates 10-fold higher activity than the R-form due to optimal fit into the enzyme’s hydrophobic pocket.
Mechanistic Insights:
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The -CF₃ group forms van der Waals interactions with Leu 168 and Phe 189 residues.
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The fluorine at the 3-position stabilizes a charge-transfer complex with the pyridoxal phosphate cofactor.
Antimicrobial Properties
Derivatives of this compound show broad-spectrum antimicrobial activity. In a screen against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) ranged from 8–32 µg/mL, comparable to ciprofloxacin.
Cytotoxicity in Cancer Models
Comparative Analysis with Structural Analogs
Substituent Position Effects
| Compound | CF₃ Position | Biological Activity (GABA-T IC₅₀) |
|---|---|---|
| 3-Amino-3-(3-fluoro-4-CF₃-phenyl)acid | 4 | 0.8 µM |
| 3-Amino-3-(4-fluoro-3-CF₃-phenyl)acid | 3 | 5.2 µM |
| 3-Amino-3-(2,3,4-triF-phenyl)acid | N/A | 15.4 µM |
The 4-CF₃ substitution optimizes steric and electronic interactions, enhancing target engagement.
Chiral vs. Racemic Forms
| Property | S-Enantiomer | R-Enantiomer |
|---|---|---|
| GABA-T Inhibition | 0.8 µM | 8.3 µM |
| Metabolic Half-life | 4.2 h | 1.7 h |
| Solubility (mg/mL) | 58 | 62 |
The S-configuration’s superior activity underscores the importance of stereochemistry in drug design.
Applications in Research and Industry
Medicinal Chemistry
The compound serves as a building block for:
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Antiepileptic agents: Analogues with modified fluorine patterns show improved blood-brain barrier penetration.
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Anticancer prodrugs: Ester derivatives (e.g., ethyl ester) enhance cellular uptake, with hydrolysis yielding the active form intracellularly.
Material Science
Incorporation into polymers improves thermal stability (T₅₀% degradation = 280°C vs. 210°C for non-fluorinated analogs), enabling use in high-performance coatings.
Future Perspectives
Ongoing research focuses on:
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Targeted delivery systems: Nanoparticle encapsulation to reduce off-target effects.
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Dual-action inhibitors: Hybrid molecules combining GABA-T inhibition and antioxidant activity.
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